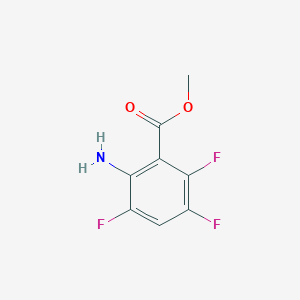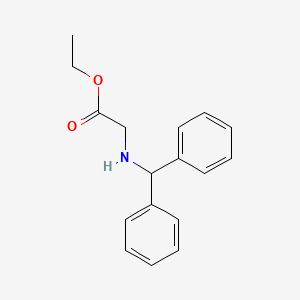
2-(3-Methyl-1-benzothiophen-7-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-1-benzothiophen-7-yl)acetic acid is a chemical compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a methyl group at the 3-position and an acetic acid moiety at the 7-position of the benzothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1-benzothiophen-7-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where a suitable acyl chloride reacts with a thiophene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate undergoes further reactions to introduce the acetic acid moiety and the methyl group at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires careful control of reaction conditions, purification steps, and quality assurance to ensure the consistency and purity of the final product. Techniques such as recrystallization, chromatography, and distillation may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methyl-1-benzothiophen-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
2-(3-Methyl-1-benzothiophen-7-yl)acetic acid has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the interactions of benzothiophene derivatives with biological targets, such as enzymes and receptors.
Medicine: Benzothiophene derivatives, including this compound, have shown potential as therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings, with specific characteristics.
Mécanisme D'action
The mechanism of action of 2-(3-Methyl-1-benzothiophen-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Benzothiophen-7-yl)acetic acid
- 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid
- 7-Methyl-1-benzothiophene-3-acetic acid
Uniqueness
2-(3-Methyl-1-benzothiophen-7-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the acetic acid moiety at the 7-position differentiates it from other benzothiophene derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Propriétés
Formule moléculaire |
C11H10O2S |
|---|---|
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
2-(3-methyl-1-benzothiophen-7-yl)acetic acid |
InChI |
InChI=1S/C11H10O2S/c1-7-6-14-11-8(5-10(12)13)3-2-4-9(7)11/h2-4,6H,5H2,1H3,(H,12,13) |
Clé InChI |
JUPFZDAZOVSLAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=C(C=CC=C12)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15306928.png)
![5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B15306931.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)



![tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B15306980.png)


![Methyl8-amino-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B15306995.png)

![1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)

